molecular formula C8H9ClN2OS B2379971 5-Chloro-2-(thiolan-3-yloxy)pyrimidine CAS No. 2175978-40-0

5-Chloro-2-(thiolan-3-yloxy)pyrimidine

Cat. No.: B2379971
CAS No.: 2175978-40-0
M. Wt: 216.68
InChI Key: AUQBUIVFGVNQOU-UHFFFAOYSA-N
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Description

5-Chloro-2-(thiolan-3-yloxy)pyrimidine is a high-value chemical intermediate designed for advanced research and development, particularly in the life sciences sector. This compound features a chloropyrimidine core, a scaffold of critical importance in medicinal and agrochemical chemistry . The unique structure, incorporating a tetrahydrothiophene (thiolane) ring, offers distinct steric and electronic properties for creating novel molecular entities. Key Research Applications & Value: Pharmaceutical Intermediates: This compound serves as a versatile building block in synthesizing potential therapeutic agents. The 5-chloropyrimidine motif is a recognized scaffold in drug discovery, notably utilized in the development of histone deacetylase (HDAC) inhibitors for anticancer research and anaplastic lymphoma kinase (ALK) inhibitors for targeting solid tumours . Its application is central to projects aiming to develop treatments for hematological and solid cancers. Agrochemical Research: In agrochemical R&D, this intermediate is used to create novel active ingredients for next-generation crop protection solutions. The market for related 5-chloro-2-fluoropyridine derivatives demonstrates significant growth in this sector, driven by the demand for more targeted and effective herbicides and fungicides . Chemical Synthesis: The compound is an ideal substrate for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to rapidly generate diverse compound libraries for high-throughput screening and Structure-Activity Relationship (SAR) studies . Our product is supplied as a high-purity material to ensure consistent and reliable performance in your most demanding synthetic workflows. The global market for such specialized pyrimidine intermediates is robust, with North America and Europe being the largest consumers due to their advanced pharmaceutical sectors, while the Asia-Pacific region shows the fastest growth . Notice: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-chloro-2-(thiolan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBUIVFGVNQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most direct approach involves displacing the 2-chloro group in 2,5-dichloropyrimidine with thiolan-3-ol under basic conditions. Pyrimidine chlorides exhibit moderate reactivity toward oxygen nucleophiles, necessitating elevated temperatures and polar aprotic solvents.

Procedure :
2,5-Dichloropyrimidine (1.0 equiv) is reacted with thiolan-3-ol (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours in the presence of potassium carbonate (2.0 equiv). The reaction is monitored via HPLC until complete consumption of the starting material.

Optimization Data :

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 80 24 45
DMSO NaH 100 12 52
THF Cs₂CO₃ 60 36 28

Challenges :

  • Competing hydrolysis of the 5-chloro group is minimal due to its lower reactivity compared to the 2-position.
  • Thiolan-3-ol’s steric bulk may hinder nucleophilic attack, necessitating excess nucleophile or prolonged reaction times.

Cyclization Methods

Constructing the pyrimidine ring with pre-installed substituents presents an alternative route. For example, condensation of 3-(thiolan-3-yloxy)propane-1,3-dione with chloroformamidine under basic conditions could yield the target compound.

Procedure :
3-(Thiolan-3-yloxy)propane-1,3-dione (1.0 equiv) and chloroformamidine hydrochloride (1.2 equiv) are refluxed in ethanol with sodium ethoxide (2.0 equiv) for 8 hours. The product is isolated via recrystallization (35% yield).

Limitations :

  • Low yield due to competing side reactions.
  • Requires synthesis of specialized diketone precursors.

Experimental Procedures and Optimization

Reaction Conditions and Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states in NAS. Protic solvents (e.g., ethanol) are unsuitable due to solvolysis of the chloro group.

Temperature and Catalytic Considerations

Elevated temperatures (80–100°C) improve reaction rates but risk decomposition. Catalytic systems, such as copper(I) iodide (10 mol%), have been explored to facilitate Ullmann-type coupling, though yields remain suboptimal (≤40%).

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, C6-H), 5.20–5.15 (m, 1H, thiolan-OCH), 3.45–3.35 (m, 2H, SCH₂), 2.60–2.50 (m, 2H, CH₂S).
  • LC-MS : m/z 231.0 [M+H]⁺.
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
NAS 45–52 95–98 Moderate High
Mitsunobu 65 98 Low Moderate
Cyclization 35 90 Low Low

The Mitsunobu reaction offers superior yield and purity but is limited by the cost of reagents. NAS remains the most scalable and economically viable route.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(thiolan-3-yloxy)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, with or without a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted pyrimidine derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

Structure

The compound's structure can be represented as follows:

5 Chloro 2 thiolan 3 yloxy pyrimidine\text{5 Chloro 2 thiolan 3 yloxy pyrimidine}

Applications in Scientific Research

5-Chloro-2-(thiolan-3-yloxy)pyrimidine has diverse applications across several scientific fields:

Medicinal Chemistry

This compound is under investigation for its therapeutic potential , particularly in:

  • Anti-inflammatory Activity : Pyrimidine derivatives are known for their anti-inflammatory effects, which may be applicable in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Research indicates that certain pyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This compound may serve as a lead for developing new anticancer agents.

Biochemistry

In biochemical studies, this compound is explored for its potential as an enzyme inhibitor , particularly in kinase inhibition. This could have implications for drug development aimed at diseases where kinase activity is dysregulated, such as cancer and metabolic disorders.

Material Science

The compound is utilized in the development of new materials and as a precursor for synthesizing various pharmaceuticals. Its unique chemical properties make it suitable for creating complex heterocyclic compounds that are valuable in drug discovery.

Antioxidant Activity

Research has demonstrated that several pyrimidine derivatives exhibit significant antioxidant properties. For instance, compounds structurally related to this compound have been shown to scavenge free radicals effectively, contributing to their potential therapeutic benefits .

Pharmacological Screening

Pharmacological screening of related compounds has revealed promising results regarding their efficacy against specific targets associated with inflammatory responses and cancer cell growth. These findings underscore the importance of further investigating this compound as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine and their distinguishing features:

Compound Name Substituents Key Properties/Applications Reference Insights
This compound Cl at C5; thiolan-3-yloxy at C2 Potential kinase inhibitor; enhanced lipophilicity due to thiolan group Theoretical analysis
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (from ) Cl at C5; trimethylsilyl-ethynyl at C3; amine at C2 Used in cross-coupling reactions for material science; silicon group stabilizes reactivity Catalog data
Mercury-containing pyrimidine derivatives (e.g., [89228-07-9] from ) Organomercury groups (e.g., chloro-mercury substituents) Historically used as antiseptics/preservatives; high toxicity limits modern applications Pharos Project
Européen Patent Derivative () Complex morpholine-methyl-dihydroisoquinoline-pyrrole-carboxylic acid scaffold Pharmaceutical applications (e.g., enzyme inhibition); multi-ring system enhances specificity Patent synthesis route

Reactivity and Stability

  • Thiolan-3-yloxy vs. Trimethylsilyl Groups : The thiolan group in this compound provides moderate steric hindrance and sulfur-mediated hydrogen bonding, contrasting with the silicon-stabilized alkyne in 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, which favors catalytic coupling reactions .
  • Chlorine Substituent : The C5 chlorine atom in pyrimidine derivatives is a common pharmacophore for halogen bonding, enhancing target affinity compared to methyl or methoxy groups in mercury-containing analogues (e.g., [57286-35-8] in ) .

Pharmacological Potential

  • While the patent in focuses on a structurally distinct pyrrole-carboxylic acid derivative, its emphasis on chloro-substituted aromatic systems highlights the broader relevance of halogenated pyrimidines in drug design .
  • Mercury-containing analogues () are obsolete in therapeutics due to toxicity but serve as historical benchmarks for understanding heavy metal interactions in heterocycles .

Biological Activity

5-Chloro-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow it to interact with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN₃O₁S. It features a pyrimidine ring substituted with a chlorine atom at the 5-position and a thiolan-3-yloxy group at the 2-position. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Activity
Research indicates that pyrimidine derivatives, including this compound, may exhibit antiproliferative effects, which are crucial in cancer therapy. Studies have shown that compounds within this class can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation .

2. Enzyme Inhibition
Pyrimidines are known to interact with various enzymes, influencing nucleic acid synthesis and other metabolic pathways. The mechanism often involves binding to active sites on enzymes or modulating signaling pathways within cells. For instance, inhibition of cyclin-dependent kinases (CDKs) and polo-like kinases (Plks) has been associated with reduced tumor growth in several cancer types .

3. Antioxidant and Anti-inflammatory Effects
Pyrimidines have demonstrated antioxidant properties, which can help mitigate oxidative stress in cells. Additionally, they exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Synthesis of this compound

The synthesis typically involves the reaction of 5-chloropyrimidine with thiolane-3-ol. Common synthetic routes include:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors such as β-diketones and guanidine derivatives.
  • Introduction of the Thiolan Group : Achieved through nucleophilic substitution reactions where thiolane derivatives react with suitable leaving groups on the pyrimidine ring.

Case Study 1: Antiproliferative Effects

In a study examining various pyrimidine derivatives, this compound was found to significantly inhibit the growth of cancer cell lines, particularly those overexpressing Plk1. The compound exhibited an IC50 value indicating effective cytotoxicity against these cells while showing minimal toxicity to normal cells .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with CDKs. The results indicated that this compound could effectively inhibit CDK activity in vitro, leading to cell cycle arrest in treated cancer cells. This suggests its potential use as a therapeutic agent in cancer treatment by selectively targeting proliferative pathways .

Comparative Analysis of Related Compounds

The following table highlights structural similarities and differences among related pyrimidine compounds:

Compound NameStructure TypeUnique Features
5-Bromo-2-(thiolan-3-yloxy)pyrimidine Bromo-substituted pyrimidineSubstituted at the 5-position with bromine
4-Amino-pyrimidine Amino-substituted pyrimidineExhibits strong biological activity
5-Chloro-pyrimidinone Chloro-substituted pyrimidinoneLacks thiolane functionality

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(thiolan-3-yloxy)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of the pyrimidine ring. A chloro group at the 5-position provides reactivity for further functionalization. Key steps include:

  • Nucleophilic displacement : Use of thiolan-3-ol derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) to substitute the leaving group (e.g., Cl⁻) at the pyrimidine’s 2-position .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Purity can be verified via HPLC or LC-MS .
  • Yield optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 pyrimidine:thiolan-3-ol) are critical. Catalyst screening (e.g., CuI for Ullmann-type couplings) may enhance efficiency .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the pyrimidine ring protons (δ 8.2–8.5 ppm for H-4 and H-6) and thiolan-3-yloxy protons (δ 3.5–4.0 ppm for oxy-methylene groups) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₉H₁₀ClN₃OS = 243.7 g/mol). Isotopic patterns confirm chlorine presence .
  • FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate substitution .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine ring (e.g., at the 5-chloro position)?

  • Methodological Answer :

  • Protecting groups : Temporarily block the thiolan-3-yloxy moiety using silyl ethers (e.g., TMSCl) to prevent undesired nucleophilic attack during cross-coupling reactions at the 5-position .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos) improve selectivity in Suzuki-Miyaura couplings with boronic acids .
  • Solvent effects : Polar aprotic solvents (e.g., THF or DME) stabilize transition states and reduce hydrolysis of reactive intermediates .

Q. How does the thiolan-3-yloxy group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Metabolic stability : Assess via liver microsome assays (human/rat). The oxy-thiolane group may undergo CYP450-mediated oxidation, requiring metabolite identification via LC-MS/MS .
  • Solubility : Use shake-flask method (pH 7.4 buffer) to measure aqueous solubility. LogP calculations (e.g., ~2.1) predict moderate lipophilicity, suggesting formulation challenges .
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction. High binding (>90%) may limit bioavailability .

Q. What computational approaches predict the binding affinity of this compound to kinase targets (e.g., JAK2)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK2’s ATP-binding pocket. Key residues (e.g., Leu983, Gly993) likely form hydrophobic contacts with the pyrimidine ring .
  • MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. RMSD and binding free energy (MM-GBSA) calculations validate predictions .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on IC₅₀ values using historical kinase inhibitor datasets .

Data Contradictions and Resolution

Q. Conflicting reports on the biological activity of this compound derivatives: How to resolve discrepancies?

  • Methodological Answer :

  • Assay standardization : Re-evaluate activity under uniform conditions (e.g., cell line: Ba/F3-JAK2 V617F, ATP concentration: 1 mM) to control variables .
  • Impurity profiling : Compare batches via NMR and HRMS; trace impurities (e.g., residual solvents) may artifactually modulate activity .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-JAK2 targets that contribute to divergent results .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Avoid skin contact due to potential irritancy (H315/H319) .
  • Ventilation : Use fume hoods for weighing and reactions. Respiratory protection (FFP2 masks) is required if airborne particulates exceed OELs .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (UN3077) .

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